![molecular formula C23H17N3O4 B2619464 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034323-57-2](/img/structure/B2619464.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
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Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C23H17N3O4 and its molecular weight is 399.406. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
N-Arylated Pyridin-2-ones as Bioactive Substructures: Pyridin-2-ones are ambident nucleophiles containing an amide moiety. The arylated products derived from these compounds, such as N-aryl pyridin-2-ones and O-aryl 2-hydroxy-pyridines, play crucial roles in bioactive molecules. Researchers explore the potential of our compound as a scaffold for designing novel drugs. Its unique structure may contribute to interactions with biological targets, making it a valuable starting point for drug development .
Antibacterial Agents
Modification of the Benzoxazole Ring System: The compound’s benzoxazole ring system, combined with the furo[2,3-c]pyridine moiety, offers opportunities for structural modifications. Researchers investigate derivatives with enhanced antibacterial activity. By fine-tuning substituents on the benzoxazole ring, they aim to develop potent antibacterial agents. Ofloxacin, a related compound, demonstrates antibacterial properties, and our compound could be explored similarly .
Green Chemistry and Metal-Free Reactions
Orthogonal Selectivity via Base-Dependent Arylation: Metal-free N- and O-arylation reactions of pyridin-2-ones have been achieved using diaryliodonium salts. The choice of base significantly influences chemoselectivity. For instance:
- Quinoline in chlorobenzene leads to efficient -arylation. These methods accept various pyridin-2-ones and diaryliodonium salts as reaction partners. The compound’s reactivity in these metal-free processes opens avenues for green chemistry applications .
Synthetic Organic Chemistry
Carbon–Heteroatom Bond Formation: The compound participates in carbon–heteroatom bond-forming reactions, which are fundamental in organic synthesis. Researchers explore its reactivity with various electrophiles (aryl halides, etc.) to create diverse functionalized products. These reactions contribute to the synthesis of complex molecules and natural products .
Pharmacological Studies
Evaluation of Biological Activity: Researchers assess the compound’s pharmacological properties, including its potential as an antimicrobial or antiproliferative agent. In vitro and in vivo studies help elucidate its mechanism of action and therapeutic potential. The benzoxazole-furo[2,3-c]pyridine scaffold may exhibit specific interactions with cellular targets .
Exploration of 2-Oxofuro[2,3c]piperidines
Related Research: While not directly focused on our compound, studies involving 2-oxofuro[2,3c]piperidines provide insights. These compounds share structural similarities and may offer clues for further investigations. Researchers explore their synthesis, pharmacological properties, and potential as drug candidates .
properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22(24-10-12-26-11-8-16-9-13-29-21(16)23(26)28)17-6-7-19-18(14-17)20(30-25-19)15-4-2-1-3-5-15/h1-9,11,13-14H,10,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRVEKZGJYULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCN4C=CC5=C(C4=O)OC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide |
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